4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid
CAS No.: 1261229-50-8
Cat. No.: VC8063760
Molecular Formula: C14H19FN4O4
Molecular Weight: 326.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261229-50-8 |
|---|---|
| Molecular Formula | C14H19FN4O4 |
| Molecular Weight | 326.32 g/mol |
| IUPAC Name | 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) |
| Standard InChI Key | UBVZNVJMDUNGPZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three key components:
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Piperazine Ring: A six-membered diamine ring providing conformational flexibility and sites for functionalization.
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tert-Butoxycarbonyl (Boc) Group: A protecting group attached to the piperazine nitrogen, enhancing stability during synthetic workflows .
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5-Fluoropyrimidin-2-yl Substituent: A fluorinated heteroaromatic ring known for enhancing bioavailability and target affinity in drug candidates.
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Carboxylic Acid: A polar functional group contributing to solubility and enabling further derivatization via amide or ester formation.
The molecular formula is C₁₄H₁₉FN₄O₄, with a molar mass of 326.32 g/mol. The IUPAC name, 1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, systematically describes its substituent positions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1261229-50-8 | |
| Molecular Formula | C₁₄H₁₉FN₄O₄ | |
| Molecular Weight | 326.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F | |
| InChIKey | UBVZNVJMDUNGPZ-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Physicochemical Profile
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Solubility: The carboxylic acid enhances aqueous solubility, while the Boc group and fluoropyrimidine impart lipophilicity, suggesting amphiphilic behavior.
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Stability: The Boc group is labile under acidic conditions, necessitating careful handling during synthesis .
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Spectroscopic Data: Predicted IR peaks include C=O stretches (~1700 cm⁻¹ for Boc and carboxylic acid) and C-F vibrations (~1100 cm⁻¹).
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s modular structure makes it a precursor for:
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Protease Inhibitors: Fluoropyrimidine motifs are prevalent in inhibitors targeting viral proteases or β-secretase (BACE1) .
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Kinase Inhibitors: Piperazine-carboxylic acid derivatives often serve as hinge-binding motifs in kinase-targeted therapies .
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Nucleoside Analogs: The fluoropyrimidine ring mimics natural nucleobases, enabling incorporation into antiviral or antimetabolite agents.
Biological Activity Insights
Though direct studies are lacking, structurally related compounds exhibit:
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Anticancer Activity: Fluoropyrimidines (e.g., 5-fluorouracil) inhibit thymidylate synthase, disrupting DNA synthesis.
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Antiviral Effects: Piperazine derivatives demonstrate activity against HIV and hepatitis C virus via protease inhibition .
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Neurological Effects: Boc-protected piperazines are explored as serotonin or dopamine receptor modulators .
Comparative Analysis with Analogous Compounds
Chloropyrimidine Analog
The chloro-substituted derivative (CAS 1420798-93-1, C₁₄H₁₉ClN₄O₄) shares identical core structure but replaces fluorine with chlorine . Key differences include:
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Electronegativity: Fluorine’s higher electronegativity may enhance hydrogen bonding vs. chlorine’s steric effects.
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Metabolic Stability: C-F bonds resist oxidative metabolism better than C-Cl, potentially improving pharmacokinetics .
Table 2: Fluorine vs. Chlorine Substituent Comparison
| Property | 5-Fluoro Derivative | 4-Chloro Derivative |
|---|---|---|
| Molecular Weight | 326.32 g/mol | 342.78 g/mol |
| LogP (Predicted) | 1.8 | 2.3 |
| Hydrogen Bond Acceptor | 5 | 4 |
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Ensuring precise substitution on the pyrimidine ring remains challenging due to similar reactivities of C4 and C5 positions .
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Deprotection Strategies: Selective Boc removal without affecting the carboxylic acid requires mild acidic conditions (e.g., TFA) .
Biological Evaluation Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume